(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669503
InChI: InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

CAS No.:

Cat. No.: VC13669503

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

* For research use only. Not for human or veterinary use.

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride -

Specification

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
IUPAC Name piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H
Standard InChI Key TZXUFATYOYZRRD-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl

Introduction

Chemical Structure and Identification

Key Structural Features

The compound consists of:

  • Piperidin-4-yl group: A six-membered nitrogen-containing ring.

  • 4-Isopropoxyphenyl moiety: A phenyl ring substituted with an isopropoxy group at the para position.

  • Methanone bridge: A carbonyl group linking the piperidine and phenyl rings.

  • Hydrochloride salt: Enhances solubility and stability .

Structural Representations

RepresentationDetails
SMILESCC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
InChIKeyTZXUFATYOYZRRD-UHFFFAOYSA-N
IUPAC NamePiperidin-4-yl-(4-propan-2-yloxyphenyl)methanone; hydrochloride

Synthesis and Preparation

Challenges and Considerations

  • Stereochemistry: The piperidine ring’s substitution pattern (4-position) may influence reaction efficiency.

  • Purification: Column chromatography or crystallization is likely required to achieve >95% purity .

Physical and Chemical Properties

Key Data (Experimental and Theoretical)

PropertyValueSource
Molecular Weight283.79 g/mol
Purity96–97%
Melting PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF)Inferred
Storage Conditions-20°C under inert gas
SupplierProduct CodeQuantityPurityStatus
CymitQuimica10-F7371491g, 50mg, 100mg, 250mg, 500mg96%Discontinued
BIOFOUNTHCC32462310mg97%Active (4–7 weeks lead time)
Sigma-AldrichJWPH3249DB66Not specifiedListed

Notes

  • Discontinuation Trends: CymitQuimica and others have phased out this compound, suggesting limited demand .

  • Alternative Sources: BIOFOUNT remains a viable option for small-scale research .

ParameterDetails
Intended UseResearch only; not for human/animal use
StorageProtect from light, moisture; store at -20°C
Exposure RisksAvoid inhalation; use PPE (gloves, goggles)

Regulatory and Compliance Status

Key Considerations

  • Non-Medical Use: Explicitly restricted for clinical applications .

  • Customs and Shipping: Hydrochloride salts may require special documentation for international transport .

Research Gaps and Future Directions

Areas for Further Study

  • Biological Activity: In vitro/in vivo screening for target engagement.

  • ADME Profiling: Absorption, distribution, metabolism, and excretion studies.

  • Derivative Synthesis: Structure-activity relationship (SAR) optimization.

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